molecular formula C15H19BrN2O2 B5751696 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

Cat. No.: B5751696
M. Wt: 339.23 g/mol
InChI Key: VVKLCIOOTOFDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide, also known as BCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BCA is a derivative of benzenecarboximidamide and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves its binding to the BET protein, which contains two bromodomains that recognize acetylated lysine residues on histones. By binding to the BET protein, this compound can prevent the protein from interacting with acetylated lysine residues, thereby modulating the activity of genes that are regulated by the BET protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of genes that are involved in cell growth and differentiation. In vivo studies have shown that this compound can reduce the growth of tumors in mice, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide in lab experiments is its specificity for the BET protein, which allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent derivatives of this compound that can be used in a wider range of experiments. Another area of interest is the identification of other proteins that may interact with this compound, which could provide new insights into the regulation of gene expression. Additionally, further studies are needed to explore the potential use of this compound as a cancer therapeutic.

Synthesis Methods

The synthesis method of 4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-bromoaniline with cyclohexyl isocyanate to form the intermediate product, which is then reacted with acetic anhydride to produce this compound. The synthesis method of this compound has been optimized to produce high yields of the compound.

Scientific Research Applications

4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been used extensively in scientific research as a tool to study the function of certain proteins. This compound has been shown to bind to a specific protein, called the bromodomain and extra-terminal (BET) protein, which plays a key role in the regulation of gene expression. By binding to the BET protein, this compound can modulate the activity of genes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKLCIOOTOFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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